4-chloro-N-(4-methoxybenzyl)-3-propoxybenzenesulfonamide
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Overview
Description
4-chloro-N-(4-methoxybenzyl)-3-propoxybenzenesulfonamide is a chemical compound with a complex structure that includes a chloro group, a methoxybenzyl group, and a propoxybenzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-methoxybenzyl)-3-propoxybenzenesulfonamide typically involves multiple steps. One common method includes the nucleophilic aromatic substitution of a chloro-substituted benzene derivative with a methoxybenzylamine, followed by the introduction of a propoxy group through a suitable alkylation reaction. The final step involves the sulfonation of the benzene ring to introduce the sulfonamide group. Reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and bases like sodium hydride (NaH) to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(4-methoxybenzyl)-3-propoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a carboxylic acid, while substitution of the chloro group can yield various substituted derivatives.
Scientific Research Applications
4-chloro-N-(4-methoxybenzyl)-3-propoxybenzenesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-methoxybenzyl)-3-propoxybenzenesulfonamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or modulation of gene expression .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(4-methoxybenzyl)benzamide
- 4-chloro-N-(4-methoxybenzyl)-2-(trifluoroacetyl)aniline
Uniqueness
4-chloro-N-(4-methoxybenzyl)-3-propoxybenzenesulfonamide is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can result in different pharmacological properties .
Properties
Molecular Formula |
C17H20ClNO4S |
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Molecular Weight |
369.9 g/mol |
IUPAC Name |
4-chloro-N-[(4-methoxyphenyl)methyl]-3-propoxybenzenesulfonamide |
InChI |
InChI=1S/C17H20ClNO4S/c1-3-10-23-17-11-15(8-9-16(17)18)24(20,21)19-12-13-4-6-14(22-2)7-5-13/h4-9,11,19H,3,10,12H2,1-2H3 |
InChI Key |
QJOSNAVMXAWWOH-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=C(C=C2)OC)Cl |
Origin of Product |
United States |
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